2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid is a specialized amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 1,2-thiazol-5-yl substituent. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . Its molecular formula is C₂₀H₁₆N₂O₄S, with a molecular weight of 380.43 g/mol and CAS number 1592739-14-4 .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c23-19(24)18(17-9-10-21-27-17)22-20(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-10,16,18H,11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGNEFSMHAUMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=NS4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the fluoren-9-ylmethoxycarbonyl chloride. This intermediate is then reacted with the appropriate amino acid derivative under controlled conditions to form the desired product. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods, including recrystallization and chromatography, are utilized to obtain the final product with the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of functional groups such as the fluoren-9-ylmethoxycarbonyl and thiazol-5-yl moieties makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The reactions involving this compound can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are valuable in further chemical synthesis and research applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe or inhibitor in studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it a valuable tool in biochemical assays.
Medicine: The medicinal applications of this compound are vast. It can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific diseases. Its potential as an antimicrobial or anticancer agent is being explored, with promising results in preliminary studies.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and coatings. Its chemical properties make it suitable for applications in polymer chemistry and surface modification.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1,2-thiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can act as a ligand, binding to metal ions or enzymes, while the thiazol-5-yl moiety can interact with nucleophilic sites on biomolecules. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Comparative Solubility and Stability
| Property | Thiazole Derivative | Piperazinyl Derivative | Azetidine Derivative | Cyclohexene Derivative |
|---|---|---|---|---|
| Water Solubility (mg/mL) | ~0.5 (predicted) | ~5.0 (predicted) | ~0.3 (predicted) | ~0.1 (predicted) |
| Stability in DMSO | Stable (24h) | Stable (24h) | Degrades (~10% in 24h) | Stable (24h) |
| Melting Point (°C) | 180–185 | 165–170 | 190–195 | 155–160 |
Predicted solubility based on LogP values (thiazole: ~3.5; piperazinyl: ~2.8; azetidine: ~3.2; cyclohexene: ~4.1) .
Q & A
Q. What are the established synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The compound is synthesized via Fmoc-protection of the amino group followed by coupling with a thiazole-containing moiety. Key steps include:
- Amino group protection : Using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to prevent racemization .
- Thiazole incorporation : Coupling via carbodiimide reagents (e.g., DCC or EDC) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid group .
- Purification : Reverse-phase HPLC or silica-gel chromatography to isolate the product (>95% purity) . Critical factors : Lower temperatures (0–4°C) reduce side reactions, while anhydrous solvents minimize hydrolysis. Yields typically range from 65–85% depending on stoichiometric precision .
Q. How is structural characterization performed to confirm identity and purity?
- NMR spectroscopy : ¹H/¹³C NMR confirms the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and thiazole ring (δ 8.1–8.3 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.43 for C₂₀H₁₆N₂O₄S) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .
- Storage : Dark, dry conditions (2–8°C) under inert gas (argon/nitrogen) to prevent Fmoc group degradation .
Advanced Research Questions
Q. How does the thiazole substituent affect reactivity in solid-phase peptide synthesis (SPPS)?
The thiazole ring introduces steric hindrance and electronic effects:
- Steric challenges : Bulky thiazole may reduce coupling efficiency in sterically demanding sequences. Use of stronger activators (e.g., HATU) or extended reaction times improves incorporation .
- Electronic effects : The electron-deficient thiazole stabilizes transition states during amide bond formation, enhancing reaction rates in specific cases .
- Comparative data : Thiazole-containing derivatives show 10–15% lower coupling efficiency vs. phenylalanine analogs, necessitating optimization .
Q. What strategies resolve contradictions in crystallographic data during structural analysis?
- Software tools : SHELX programs (e.g., SHELXL for refinement) are widely used but may require cross-validation with Phenix or Olex2 for disordered regions .
- Data collection : High-resolution (<1.0 Å) X-ray diffraction reduces ambiguity. Twinning or poor crystal quality often underlies discrepancies .
- Validation metrics : R-factor convergence (<5%) and Ramachandran outliers (<0.1%) ensure model reliability .
Q. How can racemization be minimized during peptide chain elongation with this derivative?
- Low-temperature coupling : 0–4°C slows racemization kinetics .
- Additives : HOBt or Oxyma Pure suppress base-mediated epimerization .
- Monitoring : Circular dichroism (CD) or Marfey’s reagent assays detect D-isomer formation .
Q. What analytical approaches troubleshoot low yield in Fmoc deprotection?
- Deprotection kinetics : Piperidine (20% in DMF) for 30 minutes typically removes Fmoc, but prolonged exposure risks side reactions. Monitor via UV absorbance (λ = 301 nm) .
- Alternative bases : DBU (1,8-diazabicycloundec-7-ene) in DCM accelerates deprotection for sterically hindered residues .
Methodological Tables
Q. Table 1: Comparative Coupling Efficiency of Thiazole Derivatives
| Compound | Activator | Solvent | Coupling Efficiency (%) |
|---|---|---|---|
| Standard Fmoc-amino acid | HBTU | DMF | 95 |
| Thiazole-containing analog | HATU | DMF/DCM | 82 |
| Thiazole-containing analog | EDC/HOBt | DMF | 75 |
| Data adapted from SPPS optimization studies . |
Q. Table 2: Hazard Classification Variability Across SDS Sources
| Source | Acute Toxicity (Oral) | Skin Irritation | Respiratory Hazard |
|---|---|---|---|
| Category 4 | Category 2 | Category 3 | |
| Not classified | Category 2 | Not classified | |
| Note: Always cross-reference SDS from multiple providers . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
